N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
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Overview
Description
“N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide” is a complex organic compound that contains a quinoline and adamantane moiety. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their pharmaceutical and biological activities . Adamantane is a type of diamondoid and is also used in various fields including medicine .
Molecular Structure Analysis
The compound contains a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring . It also contains an adamantane moiety, which is a three-dimensional, cage-like structure composed of four connected cyclohexane rings .Chemical Reactions Analysis
Quinolines can undergo various reactions such as electrophilic and nucleophilic substitutions, reductions, and oxidations . Adamantanes are known for their high stability and resistance to reactions due to their unique cage-like structure .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Generally, quinolines are colorless hygroscopic liquids with a strong odor, and they are soluble in most organic solvents but only slightly soluble in water . Adamantanes are colorless, crystalline solids .Scientific Research Applications
N-Methyladamantane-1-carboxamide has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It has also been used to study the effects of adamantane derivatives on the structure and function of proteins. In addition, it has been used to investigate the effects of adamantane derivatives on the activity of enzymes involved in the metabolism of drugs.
Mechanism of Action
Target of Action
The primary target of CCG-28212 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation .
Mode of Action
CCG-28212 acts as an inhibitor of the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking transcription stimulated by various proteins involved in the pathway . The compound’s ability to block transcription activated by MKL1 suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .
Biochemical Pathways
CCG-28212 affects the Rho/SRF pathway, which is involved in various cellular functions . By inhibiting this pathway, CCG-28212 can modulate the transcriptional responses of the Rho pathway in cancer .
Result of Action
CCG-28212 has shown activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells . Moreover, it inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
Action Environment
It’s known that environmental factors can influence the action of many compounds through gene-environment interactions
Advantages and Limitations for Lab Experiments
The use of N-Methyladamantane-1-carboxamide in laboratory experiments has several advantages. It is easy to synthesize and is relatively stable, making it ideal for use in long-term experiments. In addition, it is relatively non-toxic, making it safe for use in experiments involving animals. However, it is important to note that N-Methyladamantane-1-carboxamide can be toxic at high concentrations, so it is important to use it in accordance with safety guidelines.
Future Directions
N-Methyladamantane-1-carboxamide has a variety of potential applications in scientific research. One potential application is in the development of new drugs to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used to develop new drugs to treat psychiatric disorders such as depression and anxiety. Other potential applications include the development of new pesticides and herbicides, as well as the development of new materials for use in industrial processes. Finally, it could be used to study the structure and function of proteins and enzymes involved in the metabolism of drugs.
Synthesis Methods
N-Methyladamantane-1-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-1,2-dihydroquinoline with methylmagnesium bromide, followed by reaction with adamantane-1-carboxylic acid. The reaction scheme is as follows:
2-Chloro-1,2-dihydroquinoline + Methylmagnesium Bromide → N-Methyladamantane-1-carboxamide
N-Methyladamantane-1-carboxamide + Adamantane-1-carboxylic Acid → N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-14-2-3-18-10-19(21(26)25-20(18)6-14)4-5-24-22(27)23-11-15-7-16(12-23)9-17(8-15)13-23/h2-3,6,10,15-17H,4-5,7-9,11-13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYNAJQTPIAXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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